molecular formula C19H19ClN4 B11996339 4-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylidene]piperazin-1-amine

4-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylidene]piperazin-1-amine

Cat. No.: B11996339
M. Wt: 338.8 g/mol
InChI Key: KIVUFUUFLVRUPO-HYARGMPZSA-N
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Description

(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE is a complex organic compound that combines a piperazine ring with a chlorophenyl group and an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a chlorophenyl group. This can be achieved by reacting piperazine with 4-chlorobenzyl chloride under basic conditions.

    Coupling with Indole: The chlorophenyl-piperazine derivative is then coupled with an indole derivative, such as indole-3-carboxaldehyde, under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(4-CHLORO-PHENYL)-PIPERAZIN-1-YL)-(1H-INDOL-3-YLMETHYLENE)-AMINE is unique due to the combination of the indole and piperazine rings, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C19H19ClN4

Molecular Weight

338.8 g/mol

IUPAC Name

(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(1H-indol-3-yl)methanimine

InChI

InChI=1S/C19H19ClN4/c20-16-5-7-17(8-6-16)23-9-11-24(12-10-23)22-14-15-13-21-19-4-2-1-3-18(15)19/h1-8,13-14,21H,9-12H2/b22-14+

InChI Key

KIVUFUUFLVRUPO-HYARGMPZSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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